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6-phenoxy-1-hexanethiol

Cat. No.: B3575960
M. Wt: 210.34 g/mol
InChI Key: QUBILGABLBGKPV-UHFFFAOYSA-N
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Description

Significance of Long-Chain Organic Molecules with Terminal Thiol Functionality in Contemporary Chemical Science

Long-chain organic molecules featuring a terminal thiol group are of immense scientific interest primarily due to their ability to form robust and highly organized self-assembled monolayers (SAMs) on metallic substrates. sigmaaldrich.com The driving forces behind this self-assembly are a strong, specific interaction between sulfur and the metal surface, and the van der Waals forces between adjacent long alkyl chains. sigmaaldrich.com This process allows for the creation of well-defined organic surfaces with precisely controlled thickness and chemical functionality. harvard.edu

These SAMs serve as versatile platforms for a multitude of research applications. They are used to study fundamental interfacial phenomena such as wetting, adhesion, and friction. harvard.eduuh.edu Furthermore, by incorporating different functional groups at the exposed terminus of the long chain, scientists can systematically tailor the surface properties, influencing everything from protein adsorption and cellular adhesion in bio-interface studies to charge transport in molecular electronics. dtic.milsigmaaldrich.comresearchgate.net The ability to create these highly structured and modifiable surfaces makes long-chain thiol-terminated molecules indispensable tools in nanotechnology and surface science. rsc.org

Overview of Omega-Substituted Alkanethiols in Interfacial Science and Materials Chemistry

Omega-substituted alkanethiols, which are long-chain alkanes with a thiol at one end (the alpha position) and a specific functional group (X) at the other end (the omega position), are fundamental building blocks in interfacial science. harvard.eduresearchgate.net The thiol group serves as a reliable anchor to a metal surface, most commonly gold, while the omega-substituent dictates the chemical and physical properties of the resulting interface. dtic.milrsc.org This modularity allows for the creation of a vast library of surfaces with tailored functionalities. researchgate.net

In materials chemistry, these molecules are used to control surface energy, which in turn governs wettability. dtic.mil For instance, terminating the alkanethiol with a hydrophilic group like a hydroxyl (-OH) or carboxylic acid (-COOH) creates a high-energy surface that is readily wet by water, while a hydrophobic terminus like a methyl (-CH3) or a phenyl group results in a low-energy, water-repellent surface. dtic.milbeilstein-journals.org This control is critical for applications ranging from biocompatible coatings and biosensors to corrosion resistance and patterning for microelectronics. harvard.edursc.org The ability to form mixed monolayers by co-adsorbing two or more different omega-substituted alkanethiols further expands the possibilities, allowing for the creation of surfaces with graded or patterned chemical properties. dtic.milresearchgate.net

Contextualization of 6-Phenoxy-1-hexanethiol within the Landscape of Thiol-Functionalized Compounds for Research Applications

Within the broad class of thiol-functionalized molecules, this compound holds a specific position as an aromatic-terminated alkanethiol. It combines a six-carbon alkyl chain spacer with a terminal phenoxy group (-O-C₆H₅). This structure is significant because the terminal aromatic moiety introduces unique properties compared to simple alkyl- or other functional-group-terminated thiols.

The phenoxy group is relatively bulky and possesses distinct electronic and intermolecular interaction capabilities, such as π-π stacking. rsc.org Research on analogous phenyl- and phenoxy-terminated alkanethiols has shown that these aromatic groups influence the packing, orientation, and thermal stability of the resulting self-assembled monolayers. uchicago.eduuh.edu For example, studies on 11-phenoxyundecanethiol on gold have revealed that while unannealed monolayers can appear disordered, annealing can induce significant structural changes, leading to highly organized striped domains. uchicago.edu This behavior is driven by the electrostatic interactions between the phenoxy groups. uchicago.edu

Similarly, research on 6-phenyl-n-hexanethiol (a structurally related compound) has demonstrated the formation of various striped phases on gold surfaces, with the molecular orientation being highly dependent on preparation conditions. acs.org Therefore, this compound is a valuable research compound for investigating how the interplay between the alkyl chain spacer, the ether linkage, and the terminal aromatic ring dictates the structure and properties of SAMs. These monolayers serve as model systems for creating well-defined organic-inorganic interfaces with specific electronic and insulating properties, relevant for the development of molecular-scale electronic devices. acs.org

Chemical Compound Information

The following tables provide key identifiers and physical properties for the chemical compounds discussed in this article.

Compound Identification: Interactive Table 1: Key identifiers for the chemical compounds.

Compound Name Molecular Formula CAS Number
This compound C₁₂H₁₈OS Not Available
1-Hexanethiol C₆H₁₄S 111-31-9
1,6-Hexanedithiol C₆H₁₄S₂ 1191-43-1
11-Phenoxyundecanethiol C₁₇H₂₈OS Not Available

Physical Properties: Interactive Table 2: Physical and chemical properties of the featured compounds.

Compound Name Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C)
This compound 210.34 nih.gov Data Not Available Data Not Available
1-Hexanethiol 118.24 sigmaaldrich.com 150-154 sigmaaldrich.com -81 to -80 sigmaaldrich.com
1,6-Hexanedithiol 150.33 118-119 (at 15 mmHg) -21
11-Phenoxyundecanethiol 280.48 Data Not Available Data Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18OS B3575960 6-phenoxy-1-hexanethiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenoxyhexane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c14-11-7-2-1-6-10-13-12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBILGABLBGKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217091-19-5
Record name 6-Phenoxy-1-hexanethiol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NMG4K6VRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry of 6 Phenoxy 1 Hexanethiol and Its Analogues

Synthesis of Structured Derivatives and Analogues of 6-Phenoxy-1-hexanethiol

Introduction of Heteroatoms and Functional Groups within the Alkyl Chain or Phenoxy Ring

The versatility of the this compound scaffold can be significantly enhanced by the strategic introduction of heteroatoms and various functional groups. These modifications can be made either to the precursor molecules before the final thiol is formed or to the phenoxy ring of the assembled molecule. Such alterations are crucial for tailoring the compound's physical and chemical properties for specific applications, such as tuning electronic characteristics or enabling further chemical reactions.

A common strategy involves starting with a substituted phenol (B47542). For instance, using a fluorinated phenol as a precursor allows for the synthesis of phenoxy-hexanethiol analogues with fluorine atoms on the aromatic ring. researchgate.net This approach minimally affects the steric profile of the molecule while inducing a strong dipole moment due to fluorine's high electronegativity. researchgate.net The synthesis typically begins with the reaction of a substituted phenol, such as 2,3,4-trifluorophenol, with an ω-bromoalkene (e.g., 11-bromo-1-undecene) in the presence of a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF). researchgate.net The resulting terminally unsaturated ether can then be converted to the corresponding thiol. This is often achieved through a two-step process: first, a reaction with a thiolating agent like thioacetic acid, often initiated by a radical initiator such as AIBN under photolytic conditions, followed by acidic hydrolysis to yield the final alkanethiol. researchgate.net

Functional groups can also be introduced to create derivatives for specific applications. For example, the synthesis of phenoxyacetic acid derivatives involves reacting a phenol salt with a chloroacetic acid salt. wipo.int While not a direct synthesis of a functionalized this compound, this methodology highlights a general route for adding carboxylic acid functionalities to a phenoxy core, which could be adapted for longer alkyl chains.

Furthermore, research into Group 4 phenoxy-thiol derivatives demonstrates the synthesis of complexes from mercaptophenols (like 2-mercaptophenol, 3-mercaptophenol, and 4-mercaptophenol) and metal alkoxides. osti.gov This indicates that the phenoxy ring can be functionalized with thiol groups, and these can, in turn, coordinate with metals, opening avenues for creating novel organometallic structures based on the phenoxy-thiol framework.

Development of Mesogenic Phenoxy-Hexanethiol Derivatives

The incorporation of mesogenic—or liquid crystal-forming—units into the structure of phenoxy-hexanethiols has led to the development of advanced materials with applications in electronics and sensors. researchgate.netnih.gov These derivatives are designed to exhibit liquid crystalline phases, which combine the fluidity of liquids with the long-range order of crystalline solids. nih.gov The general strategy involves attaching a rigid, anisotropic mesogenic core to the phenoxy group of the phenoxy-hexanethiol molecule, which then acts as a flexible spacer and a surface-anchoring group. beilstein-journals.org

A notable example is the synthesis of 6-[4-(5-chloro-2-benzoxazolyl)phenoxy]-1-hexanethiol (CBPHT). researchgate.netbohrium.com This compound was specifically designed as a side-chain mesogen. researchgate.netnih.gov The rigid and polar 5-chloro-2-benzoxazolyl group serves as the mesogenic core, which is responsible for inducing liquid crystalline behavior. researchgate.netresearchgate.net Research has shown that CBPHT exhibits an enantiotropic smectic C (SmC) mesophase. bohrium.com An enantiotropic phase is one that is stable and can be observed upon both heating and cooling. nih.gov

The synthesis of such complex derivatives involves multi-step organic reactions. While specific pathways for CBPHT are detailed in specialized literature, the general approach involves coupling the mesogenic unit to a phenol, followed by etherification with a halo-alkene and subsequent conversion of the terminal double bond to a thiol group, similar to the methods described in section 2.3.1.

The properties of these mesogenic derivatives are critical for their application. The table below summarizes the key characteristics of the CBPHT derivative.

Derivative NameAbbreviationMesogenic CoreObserved MesophasePhase Type
6-[4-(5-chloro-2-benzoxazolyl)phenoxy]-1-hexanethiolCBPHT5-chloro-2-benzoxazolylSmectic C (SmC)Enantiotropic bohrium.com

The development of such mesogenic thiols is significant for creating self-assembled monolayers (SAMs) on surfaces like gold, where the molecules can self-organize into ordered liquid crystalline structures. These organized layers can then be used to fabricate devices with specific optical or electronic properties. beilstein-journals.org

Synthesis of Terminally Modified Phenoxy-Hexanethiols for Polymerization Studies

Modifying the terminal group of phenoxy-hexanethiols is a key strategy for preparing monomers suitable for polymerization. This allows the integration of the unique properties of the phenoxy-thiol unit into larger macromolecular structures. The thiol group itself is highly reactive and can participate in several "click" chemistry reactions, which are highly efficient and selective. researchgate.net

One of the most prominent methods for polymerizing thiol-containing molecules is the thiol-ene reaction . researchgate.net This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene"). researchgate.net To make a phenoxy-hexanethiol derivative polymerizable via this route, it can be reacted with a monomer containing multiple ene groups. For instance, a di-functional ene like 1,6-hexanediol (B165255) diacrylate (HDDA) can be reacted with a dithiol, such as 1,6-hexanedithiol, to form a linear polymer. nih.gov By analogy, a phenoxy-hexanethiol could be incorporated into such a polymerization system.

Alternatively, the phenoxy-hexanethiol itself can be modified to contain a polymerizable group. A modular approach can be used to synthesize molecules with a phenoxy core, an alkyl chain, a surface-anchoring group (like a phosphonic acid, which serves a similar role to thiol for metal oxide surfaces), and a reactive group for polymerization, such as a vinyl group. ethz.ch This strategy involves designing a precursor that already contains the desired functionality, for example, starting with a vinyl-substituted phenol. ethz.ch

Post-polymerization modification (PPM) is another powerful technique. d-nb.info In this approach, a polymer with a suitable backbone is first synthesized, and then the phenoxy-hexanethiol is grafted onto it. For example, polymers with pendant vinyl groups can be functionalized by reacting them with this compound via a thiol-ene reaction. d-nb.info Similarly, polymers containing electrophilic groups, such as phenylsulfonyl groups, can be modified by nucleophilic substitution with the thiolate of this compound. rsc.org

The table below outlines strategies for creating polymers from terminally modified phenoxy-hexanethiols.

Modification/Polymerization StrategyDescriptionKey Reaction TypeReference
Thiol-Ene PolymerizationReacting the thiol group with a multifunctional monomer containing double bonds (enes).Radical-mediated addition researchgate.net
Synthesis of Polymerizable MonomerIncorporating a reactive group (e.g., vinyl) into the phenoxy-hexanethiol structure during its synthesis.Modular organic synthesis ethz.ch
Post-Polymerization Modification (PPM)Grafting this compound onto a pre-formed polymer backbone with reactive sites.Thiol-ene, Thiol-yne, or Nucleophilic Substitution d-nb.inforsc.org

These synthetic routes provide access to a wide range of functional polymers where the phenoxy-hexanethiol unit can impart specific surface properties, such as hydrophobicity or the ability to form self-assembled structures.

Advanced Purification Techniques for Research-Grade this compound

Achieving high purity is critical for this compound, especially when it is intended for applications like the formation of self-assembled monolayers (SAMs). sigmaaldrich.com The presence of even minor impurities can introduce defects into the monolayer, disrupting its order and compromising its performance. sigmaaldrich.com Common impurities often include precursor molecules that were not fully separated during purification, such as unreacted starting materials or molecules used to introduce the thiol group, like thioacetic acid. sigmaaldrich.com

Standard purification for organic compounds, such as column chromatography , is a fundamental step. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase. For alkanethiols, this method is effective at removing non-thiolated precursors and other byproducts.

Distillation , particularly vacuum distillation, is another powerful technique, especially for separating liquids with different boiling points. mdpi.com For a compound like this compound, which has a relatively high molecular weight, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.

For applications demanding the highest purity, multiple purification steps are often combined. After initial purification by chromatography or distillation, further refinement can be achieved through techniques like recrystallization if the compound is a solid at room temperature, or through repeated washing and extraction procedures.

The process of forming SAMs itself can be considered a form of purification. When a gold substrate is immersed in a solution of the alkanethiol, the thiol molecules with the highest affinity for the gold surface will preferentially adsorb. sigmaaldrich.com However, this is not a substitute for bulk purification, as impurities can still co-adsorb and create a disordered layer. sigmaaldrich.com

The final purity of the product is typically verified using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are used to confirm the chemical structure and the absence of functional groups from impurities. bohrium.comGas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the purity level and identify any remaining trace contaminants.


Self Assembled Monolayers Sams of 6 Phenoxy 1 Hexanethiol on Metallic Substrates

Fundamental Principles of Thiol Chemisorption on Noble Metal Surfaces, with Emphasis on Gold (Au(111))

The formation of a stable self-assembled monolayer of a thiol, such as 6-phenoxy-1-hexanethiol, on a gold surface is a process governed by strong, specific chemical interactions. The most commonly used substrate, the (111) crystallographic face of gold, provides a well-defined, atomically flat template for monolayer formation. researchgate.net The process begins with the cleavage of the relatively weak sulfur-hydrogen (S-H) bond of the thiol group. researchgate.net This is followed by the formation of a strong covalent-like bond between the sulfur atom and one or more gold atoms on the surface. aip.orgmdpi.com

This interaction results in a gold-thiolate (Au-S-R) species on the surface. aip.org The binding energy of this Au-S bond is significant, estimated to be in the range of 100-127 kJ/mol, which accounts for the high stability of these monolayers. acs.orgresearchgate.net

Several models exist for the precise binding location of the sulfur headgroup on the Au(111) lattice. The gold surface itself is complex, often exhibiting a herringbone reconstruction. researchgate.netacs.org The sulfur atom is believed to adsorb at specific high-symmetry sites on the gold lattice. Theoretical and experimental studies have investigated several possibilities, including:

Hollow Sites: The sulfur atom sits (B43327) in the threefold hollow site between three gold atoms. There are two types of hollow sites: face-centered cubic (fcc) and hexagonal close-packed (hcp). arxiv.org First-principles calculations suggest that for single methylthiolate molecules, the fcc site is the preferred location. arxiv.org

Bridge Sites: The sulfur atom bonds to two adjacent gold atoms. researchgate.net

Top Sites: The sulfur atom binds directly atop a single gold atom. aip.org

While single molecules may prefer a specific site, in a densely packed monolayer, the final structure is a complex interplay between the Au-S bonding, van der Waals interactions between adjacent alkyl chains, and steric or electronic interactions between the terminal groups. aps.orgaip.org The initial adsorption lifts the natural reconstruction of the Au(111) surface to accommodate the forming monolayer. acs.org

Formation Kinetics and Thermodynamics of this compound SAMs

The assembly of thiol monolayers from solution is generally understood to be a multi-step process, though specific kinetic parameters for this compound are not widely documented. The process for similar alkanethiols provides a well-accepted model. researchgate.net

The formation of a SAM begins with the transport of molecules to the substrate surface. The initial adsorption is often described as a physisorption event, where the thiol molecule is weakly bound to the surface. researchgate.net This is a rapid process, often diffusion-controlled, and can be modeled using Langmuir adsorption kinetics, where molecules adsorb onto available surface sites until saturation is reached. researchgate.net This initial, disordered phase is characterized by molecules lying down on the surface. This is followed by the chemisorption process involving the cleavage of the S-H bond and the formation of the Au-S bond. researchgate.net

Following the initial rapid adsorption, a slower organization and crystallization phase occurs. researchgate.net During this stage, the chemisorbed molecules, which are initially in a disordered, low-density "lying down" state, rearrange into a more ordered, high-density "standing up" configuration. This evolution is driven by the thermodynamic favorability of maximizing the van der Waals interactions between the alkyl chains of neighboring molecules. researchgate.net

For molecules with bulky terminal groups like the phenoxy group in this compound, achieving a high degree of order can be kinetically hindered. uchicago.edu Studies on the structurally similar 6-phenyl-n-hexanethiol show that the as-deposited monolayers can exhibit various striped phases where the molecules are oriented nearly parallel to the surface. acs.org Annealing the monolayer by heating it below the desorption temperature (typically < 400 K) can provide the necessary thermal energy to overcome kinetic barriers, allowing the molecules to rearrange into a more thermodynamically stable, ordered structure. uchicago.eduacs.org For instance, annealing 11-phenoxyundecanethiol SAMs leads to a dramatic transition from a disordered state to a well-defined striped phase. uchicago.edu This suggests that the final packing density and order of a this compound SAM are highly dependent on preparation conditions such as immersion time, solution concentration, and post-deposition thermal treatment.

Structural Characterization of this compound SAMs

The final structure of the monolayer, including the orientation of the molecules and their packing arrangement, is critical for determining the surface's properties.

In typical alkanethiol SAMs, the alkyl chains are tilted from the surface normal by approximately 30° to optimize packing. acs.org However, for phenyl-terminated alkanethiols like this compound, an "odd-even" effect is often observed, which depends on the number of methylene (B1212753) units in the spacer chain. acs.org

For molecules with an even number of methylene units (n=6 in this case), the terminal phenyl rings tend to orient themselves nearly parallel to the substrate surface. acs.org This orientation is sterically unfavorable for forming a dense, upright (√3 × √3)R30° structure. Consequently, these molecules often adopt less densely packed structures, such as striped phases. acs.org Studies on analogous molecules with azobenzene (B91143) terminal groups also report large tilt angles of around 75° with respect to the surface normal, further supporting a "flat-lying" orientation for the aromatic moiety. ntnu.no This orientation is driven by a combination of the steric bulk of the phenoxy group and the energetic favorability of π-stacking interactions between adjacent rings in a tilted or parallel arrangement.

While simple long-chain alkanethiols typically form a commensurate (√3 × √3)R30° lattice or a c(4 × 2) superlattice on Au(111), the structure of SAMs from phenyl-terminated thiols with an even-numbered alkyl chain is more complex. aip.orgacs.org Due to the bulky phenoxy headgroup and the tendency for a parallel orientation, this compound is not expected to form these common, close-packed structures.

Instead, it is highly probable that it forms a lower-density "striped phase." In these phases, the molecules lie down in rows. Such structures have been observed for the closely related 6-phenyl-n-hexanethiol and for 1,6-hexanedithiol. acs.orguni-tuebingen.de Upon annealing, aromatic thiols can form more ordered rectangular superlattices. For example, annealed 11-phenoxyundecanethiol was found to form a (5×√3) rectangular structure. uchicago.edu The exact unit cell for this compound would require specific experimental determination, but existing data from similar systems strongly suggest a striped or other low-density rectangular superlattice.

Interactive Table: Surface Structures of Related Aromatic Thiols on Au(111)

Compound Methylene Units (n) Observed Surface Structure Comments Reference
Benzyl Mercaptan (BT1) 1 (Odd) (√3 × 2√3)R30° Forms a closely packed herringbone structure. acs.org
2-Phenyl-ethanethiol (BT2) 2 (Even) (7 × √3) striped phase Less densely packed structure due to even chain length. acs.org
6-Phenyl-n-hexanethiol (PHT) 6 (Even) Various striped phases (δ, χ', β) Molecules oriented almost parallel to the surface. acs.org
11-Phenoxyundecanethiol 11 (Odd) (5×√3) rectangular structure Observed after annealing; disordered as-prepared. uchicago.edu
Decanethiol 10 (N/A) c(4√3 × 2√3)R30° Typical structure for long-chain alkanethiols. acs.org

Investigation of Domain Formation and Surface Morphology

The formation of domains and the resulting surface morphology of this compound SAMs on metallic substrates, particularly gold, are governed by a delicate balance of molecule-substrate and intermolecular interactions. While direct studies on this compound are limited, valuable insights can be drawn from related systems, such as phenyl-terminated and longer-chain phenoxy-terminated alkanethiols.

For analogous molecules like 6-phenyl-n-hexanethiol (PHT) on a Au(111) surface, scanning tunneling microscopy (STM) has revealed the formation of various striped phases, indicating that the molecular axes are oriented nearly parallel to the surface. acs.orgacs.org This is in contrast to the more upright orientation typically observed for simple alkanethiols. The phenoxy group in this compound is expected to have a significant influence on the packing structure. Studies on 11-phenoxy-undecanethiol have shown that unannealed SAMs can appear disordered under STM, suggesting local disordering of the phenoxy groups at the film's surface. researchgate.netuchicago.edu However, upon annealing, these monolayers can undergo significant reorganization to form well-defined striped domains. researchgate.netuchicago.edu

Stability and Durability of this compound SAMs under Varied Environmental Conditions

The stability of this compound SAMs is a critical factor for their potential application in molecular electronics and surface coatings. This stability is influenced by both temperature and the chemical environment.

Thermal Stability and Annealing Effects

The thermal stability of alkanethiol SAMs on gold is generally limited, with desorption occurring at elevated temperatures. researchgate.net For 6-phenyl-n-hexanethiol SAMs, annealing in a vacuum has been shown to induce structural changes, leading to the formation of different striped phases. acs.orgacs.org Similarly, for 11-phenoxy-undecanethiol, annealing at temperatures around 350-360 K leads to a significant structural transformation from a disordered state to ordered striped domains. uchicago.edu This indicates that while the as-prepared SAMs may be in a kinetically trapped, disordered state, thermal annealing can provide the necessary energy to overcome activation barriers and reach a more thermodynamically favorable, ordered arrangement. uchicago.edu

It is anticipated that this compound SAMs would exhibit similar behavior. Annealing below the desorption temperature would likely lead to an increase in domain size and a reduction in defects. mpg.denih.gov At higher temperatures, desorption would occur, likely through the cleavage of the Au-S bond. core.ac.uk The thermal stability is also influenced by the length of the alkyl chain, with longer chains generally leading to more stable monolayers due to increased van der Waals interactions. uh.edu Therefore, the hexyl chain of this compound might result in a slightly lower thermal stability compared to its longer-chain counterparts like 11-phenoxy-undecanethiol.

Table 1: Annealing-Induced Structural Changes in Aromatic Alkanethiol SAMs

Compound Substrate Annealing Conditions Observed Structural Changes
6-phenyl-n-hexanethiol Au(111) Annealing in ultrahigh vacuum Formation of three different stripe phases (δ, χ′, and β) acs.orgacs.org
11-phenoxy-undecanethiol Au(111) 350-360 K for 2-4 hours in vacuum Transformation from a disordered state to ordered striped domains with a (5×√3) rectangular structure uchicago.edu

Chemical Stability and Resistance to Degradation

The chemical stability of this compound SAMs is determined by the robustness of the constituent chemical bonds. The primary points of potential chemical attack are the sulfur-gold bond, the alkyl chain, the ether linkage, and the aromatic ring. The Au-S bond is susceptible to oxidation, which can lead to desorption of the monolayer. tdl.org The alkyl chain is generally stable, but the ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, although it is generally considered a stable functional group. The phenoxy group itself is relatively inert.

Intermolecular Interactions within this compound Monolayers

The structure and ordering of this compound SAMs are dictated by a complex interplay of intermolecular forces.

Role of Phenoxy Group in Directing Intermolecular Forces

The terminal phenoxy group plays a crucial role in directing the intermolecular interactions within the monolayer. Unlike a simple methyl-terminated alkanethiol, the phenoxy group introduces several additional forces:

π-π Interactions: The aromatic rings can interact with each other through π-π stacking. These interactions can be either attractive or repulsive depending on the relative orientation of the rings (e.g., face-to-face vs. edge-to-face). In similar systems with terminal phenyl groups, a herringbone packing arrangement is often favored to optimize these interactions. uchicago.edu

Dipole-Dipole Interactions: The ether linkage introduces a dipole moment, which will influence the packing of the molecules. These dipole-dipole interactions can be destabilizing if not arranged favorably. uchicago.edu

Steric Hindrance: The bulkiness of the phenoxy group will impose steric constraints on the packing of the molecules, influencing the tilt and arrangement of the alkyl chains.

The incorporation of phenoxy groups in self-assembled monolayers of trichlorosilane (B8805176) derivatives has been shown to significantly affect film thickness and wettability, underscoring the importance of this terminal group in directing the monolayer's properties. sphinxsai.comacs.org

Influence of Alkyl Chain Length on Packing and Ordering

The length of the alkyl chain is a critical determinant of the packing and ordering in any alkanethiol SAM. tdl.org The primary contributions of the alkyl chain are:

Van der Waals Interactions: The attractive van der Waals forces between adjacent alkyl chains increase with chain length. tdl.org These forces are a major driving force for the self-assembly and ordering of the monolayer. For longer chains (typically n > 9), these interactions are strong enough to induce a highly ordered, quasi-crystalline structure with the alkyl chains tilted at approximately 30° from the surface normal. uchicago.edu

Molecule-Substrate Interactions: For shorter alkyl chains, the interaction between the molecule and the substrate can play a more dominant role, sometimes leading to phases where the molecules lie down on the surface. acs.org

In the case of this compound, the C6 alkyl chain is of intermediate length. While van der Waals interactions will be present, they will be weaker than in longer-chain analogues. Consequently, the intermolecular interactions between the terminal phenoxy groups and the molecule-substrate interactions are expected to have a more pronounced influence on the final structure of the monolayer compared to, for instance, 11-phenoxy-undecanethiol. This can lead to different packing densities and domain structures. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
6-phenyl-n-hexanethiol
11-phenoxy-undecanethiol
Decanethiol
Alkanethiols

Reactivity and Post Assembly Modification of 6 Phenoxy 1 Hexanethiol Sams

Chemical Reactivity of the Phenoxy Moiety within the Monolayer Context

The chemical reactivity of the phenoxy group within the densely packed environment of a self-assembled monolayer is influenced by its accessibility to reactants and the electronic effects of the underlying substrate and surrounding molecules. The ether linkage in the phenoxy group is generally stable. However, the aromatic ring itself presents opportunities for chemical reactions, although its reactivity is somewhat attenuated compared to free phenol (B47542) due to steric hindrance within the SAM.

Studies on the surface photo-oxidation of phenoxy resin, a polymer containing phenoxy units, have shown that extensive oxygen uptake can occur, suggesting that oxidative attack of the phenyl rings is a possible reaction pathway. cnrs.fr This indicates that under certain conditions, such as exposure to UV light in an oxygen-containing environment, the phenoxy group in a 6-phenoxy-1-hexanethiol SAM could undergo oxidation.

Furthermore, research on the thermal reactions of phenol on semiconductor surfaces, such as Ge(100), has demonstrated that at elevated temperatures (around 573 K), the C-O bond in the phenoxy group can cleave, leading to the formation of a directly surface-bonded phenyl group and the migration of the oxygen atom into the substrate. nsf.gov While the conditions and substrate are different, this suggests a potential thermal degradation pathway for phenoxy-terminated SAMs on gold, which could be relevant for high-temperature applications.

Surface-Confined Polymerization of Phenoxy-Hexanethiol Analogues within SAMs

The polymerization of molecules within a self-assembled monolayer offers a powerful method to enhance the stability and create novel surface architectures. While direct studies on the polymerization of this compound are not available, research on analogous systems, particularly 6-(p-vinylphenyl)-n-hexanethiol (VHT), provides significant insights into potential polymerization pathways. acs.org The introduction of a polymerizable group, such as a vinyl group, onto the phenyl ring of a related hexanethiol allows for surface-confined polymerization.

UV-Light Induced Polymerization Mechanisms

UV irradiation has been successfully used to polymerize SAMs of VHT on Au(111). acs.org The polymerization of the styrene-like termini can be initiated by UV light, leading to the formation of polymer chains on the surface. This process can be monitored using techniques like reflection-absorption infrared spectroscopy (RAIRS) by observing the decrease in the intensity of vinyl group-related vibrational modes.

For VHT SAMs, UV irradiation has been shown to produce longer polymer chains with a conversion of up to approximately 70%. acs.org The resulting polymerized film exhibits enhanced robustness compared to the unpolymerized monolayer. acs.org It is conceivable that a similar approach could be applied to a modified this compound containing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, attached to the phenoxy ring.

Thermally Induced Polymerization Pathways

Thermal treatment presents an alternative method for initiating polymerization within SAMs. In the case of VHT SAMs, annealing has been shown to induce polymerization, although it results in shorter polymer chains compared to UV-induced polymerization. acs.org The thermally polymerized films were also found to be less robust than those polymerized with UV light. acs.org

The mechanism of thermal polymerization likely involves the thermal activation of the vinyl groups, leading to radical formation and subsequent chain growth. The lower degree of polymerization compared to the UV-induced method may be due to different initiation and termination pathways at elevated temperatures.

Structural and Chemical Changes Post-Polymerization

The process of polymerization within a SAM induces significant structural and chemical changes. The formation of covalent bonds between adjacent molecules leads to a cross-linked network, which greatly enhances the mechanical and chemical stability of the film. utexas.edu

Advanced Spectroscopic and Microscopic Probes for Research on 6 Phenoxy 1 Hexanethiol

Surface-Sensitive Spectroscopic Techniques

Spectroscopic techniques are indispensable for determining the chemical composition, bonding, and molecular orientation within 6-phenoxy-1-hexanethiol monolayers. These methods rely on the interaction of photons with the sample to generate signals that are characteristic of the material's properties.

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Conformational Analysis and Molecular Orientation

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a powerful, non-destructive technique used to study the vibrational properties of thin films on reflective substrates like gold. By analyzing the absorption of infrared radiation, RAIRS provides detailed information about the chemical bonds present, the conformational order of the alkyl chain, and the orientation of the terminal phenoxy group in this compound SAMs.

In a typical RAIRS study of a this compound SAM, the spectrum would be dominated by vibrational modes of the alkyl chain and the phenoxy terminus. The positions of the methylene (B1212753) (CH₂) stretching vibrations are particularly sensitive to the conformational order. For a well-ordered, all-trans alkyl chain, the asymmetric (d⁻) and symmetric (d⁺) CH₂ stretching modes are expected near 2918 cm⁻¹ and 2850 cm⁻¹, respectively. Deviations to higher wavenumbers indicate the presence of gauche defects, signifying a less-ordered monolayer.

The orientation of the phenoxy group can be inferred from the intensities of its characteristic vibrational modes. For instance, studies on the similar molecule 11-phenoxyundecanethiol have shown that the orientation of the phenyl ring can be determined by analyzing the dichroism of its C-C stretching modes. uchicago.edu Similarly, for this compound, the relative intensities of the out-of-plane and in-plane aromatic C-H bending modes would provide information on the tilt of the phenyl ring with respect to the surface normal. Research on 6-phenyl-n-hexanethiol (PHT), a structurally related molecule, has utilized RAIRS to confirm the chemisorption of the molecule as a thiolate and to study the molecular orientation within the monolayer. acs.orgacs.org

Table 1: Expected RAIRS Peak Assignments for a Well-Ordered this compound SAM on Gold

Wavenumber (cm⁻¹)Vibrational ModeStructural Interpretation
~3065Aromatic C-H StretchPhenoxy group present
~2918Asymmetric CH₂ Stretch (d⁻)Indicates a highly ordered, all-trans alkyl chain
~2850Symmetric CH₂ Stretch (d⁺)Indicates a highly ordered, all-trans alkyl chain
~1600, ~1500Aromatic C=C StretchConfirms presence of the phenyl ring
~1245Aryl-O-C Asymmetric StretchEther linkage of the phenoxy group

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States at Interfaces

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that provides information on the elemental composition and chemical bonding states of the top few nanometers of a surface. uchicago.edunih.govacs.org For a this compound SAM on a gold substrate, XPS is used to confirm the successful assembly of the monolayer and to verify the integrity of the head and tail groups.

An XPS survey scan would reveal the presence of Carbon (C), Oxygen (O), Sulfur (S), and Gold (Au). High-resolution spectra of each element provide detailed chemical state information.

S 2p Spectrum: The S 2p region is critical for confirming the covalent attachment of the thiol to the gold surface. A doublet with the S 2p₃/₂ peak appearing at a binding energy of approximately 162 eV is characteristic of a gold-thiolate bond (Au-S). nih.govdiva-portal.org The absence of a significant peak around 164 eV, which corresponds to unbound thiol (S-H), indicates the formation of a well-formed SAM. acs.org

C 1s Spectrum: The C 1s spectrum can be deconvoluted to distinguish between the different types of carbon atoms in the molecule. It would typically show three main components: aliphatic carbons of the hexyl chain, aromatic carbons of the phenyl ring, and the carbon atom of the ether linkage (C-O).

O 1s Spectrum: The O 1s spectrum should show a single peak corresponding to the ether oxygen in the phenoxy group, confirming its presence at the monolayer's terminus.

Angle-resolved XPS (ARXPS), where spectra are collected at different take-off angles, can provide depth-profiling information, helping to confirm the orientation of the molecules with the phenoxy group at the outer surface. thermofisher.com

Table 2: Representative XPS Binding Energies for this compound SAM Components

ElementCore LevelBinding Energy (eV)Chemical State Assignment
SulfurS 2p₃/₂~162.0Gold-Thiolate (Au-S)
SulfurS 2p₃/₂~163.7 - 164.0Physisorbed/Unbound Thiol (S-H)
CarbonC 1s~284.8Aliphatic (C-C) and Aromatic (C=C)
CarbonC 1s~286.5Ether Carbon (C-O)
OxygenO 1s~533.0Ether Oxygen (C-O-C)
GoldAu 4f₇/₂~84.0Metallic Gold Substrate

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation and Bonding

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for determining the orientation of molecules on surfaces. acs.orgresearchgate.net By tuning the energy of synchrotron-based X-rays to the absorption edges of specific elements (like carbon, oxygen, or sulfur), transitions of core electrons to unoccupied molecular orbitals can be excited. The intensity of these transitions is dependent on the orientation of the molecular orbitals relative to the polarization of the X-ray beam.

For this compound, C K-edge NEXAFS is particularly informative. The spectra would exhibit sharp resonances corresponding to transitions from the C 1s core level to unoccupied π* orbitals of the phenyl ring and broader resonances corresponding to transitions to σ* orbitals associated with C-C, C-H, and C-O bonds.

By varying the angle of incidence of the linearly polarized X-ray beam relative to the surface, the orientation of the phenyl ring and the alkyl chain can be precisely determined. researchgate.net If the electric field vector of the X-rays is aligned with the direction of a molecular orbital, the absorption intensity is maximized. Therefore, a strong π* resonance intensity at normal X-ray incidence and a diminished intensity at grazing incidence would indicate that the phenyl ring is oriented with its plane tilted away from the surface normal. Quantitative analysis of this angular dependence allows for the calculation of the average tilt angle of the aromatic moiety. researchgate.netaip.org

Scanning Probe Microscopy Techniques

Scanning probe microscopy techniques provide real-space images of surfaces at the atomic or molecular level, offering direct visualization of the monolayer's structure, topography, and mechanical properties.

Scanning Tunneling Microscopy (STM) for Atomic-Scale Imaging of SAM Structure and Defects

Scanning Tunneling Microscopy (STM) is a premier technique for visualizing the structure of conductive surfaces and the molecular arrangements of SAMs with atomic or molecular resolution. acs.org For this compound on a gold surface, STM can reveal the packing arrangement of the molecules, the formation of ordered domains, and the presence and nature of surface defects.

Studies on analogous aromatic thiols, such as 6-phenyl-n-hexanethiol and 11-phenoxyundecanethiol, have demonstrated that these molecules can form various ordered structures on Au(111), including different striped phases. uchicago.eduacs.orgacs.org STM imaging of this compound would likely reveal similar ordered domains. The contrast in an STM image arises from a combination of topography and local electronic density of states. The terminal phenoxy groups would likely appear as the brightest features in high-resolution images.

Domain Boundaries: The interfaces between regions of differently oriented molecular packing.

Vacancy Islands: Depressions in the monolayer that are one gold atom deep, resulting from the Au(111) surface reconstruction. acs.org

Molecular Vacancies: Missing molecules within an ordered domain.

Table 3: STM Imaging Parameters and Expected Observations for this compound SAMs on Au(111)

ParameterTypical ValueExpected Observation
Bias Voltage (V)±0.5 to ±2.0 VStable imaging of the monolayer
Tunneling Current (I)1–100 pAHigh-resolution images of molecular packing
Scan Size10 nm x 10 nm to 500 nm x 500 nmFrom molecular resolution to large-area domain structure
Key FeaturesN/AOrdered molecular domains, striped phases, domain boundaries, vacancy islands

Atomic Force Microscopy (AFM) for Topographical Characterization and Mechanical Properties

Atomic Force Microscopy (AFM) provides three-dimensional topographical maps of surfaces by scanning a sharp tip attached to a cantilever over the sample. nih.gov Unlike STM, AFM can be used on both conductive and insulating samples and does not require a tunneling current. For this compound SAMs, AFM is used to assess the large-scale homogeneity of the film, measure surface roughness, and identify topographical features over micrometer-scale areas.

In addition to topography, AFM can probe the nanomechanical properties of the monolayer.

Frictional Force Microscopy (FFM): By measuring the lateral twisting of the cantilever as it scans, FFM can map the frictional properties of the surface. Studies on phenyl-terminated SAMs have shown they exhibit different frictional responses compared to standard alkanethiol SAMs, which can be attributed to the interactions of the AFM tip with the terminal aromatic groups. uh.edu

Force Spectroscopy: By pressing the tip into the monolayer and retracting it, force-versus-distance curves can be generated. These curves provide information about the stiffness (elastic modulus) and adhesion properties of the film. This allows for a quantitative assessment of the mechanical stability of the this compound monolayer.

AFM is thus complementary to STM, providing information on larger length scales and offering insights into the mechanical characteristics of the SAM, which are critical for applications involving contact or wear.

Electrochemical Characterization Methods

Electrochemical techniques are powerful tools for characterizing the formation and properties of self-assembled monolayers (SAMs) at electrode surfaces. For this compound, these methods provide critical insights into the integrity of the monolayer, its ability to block electron transfer, and the means to control its assembly and removal from a conductive substrate, typically gold.

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) for Interfacial Electron Transfer and Blocking Properties

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are complementary techniques used to probe the interfacial characteristics of SAMs. They are highly sensitive to the presence of a molecular layer at an electrode surface and can quantify its insulating properties and defectiveness.

Cyclic Voltammetry (CV)

CV involves scanning the potential of an electrode and measuring the resulting current. For a bare gold electrode in a solution containing a redox probe, such as the ferrocyanide/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻), a characteristic pair of oxidation and reduction peaks is observed. When a well-ordered SAM of this compound is formed on the gold surface, the phenoxy-terminated alkyl chains act as a physical and dielectric barrier. This barrier hinders the access of the redox probe to the electrode surface, leading to a significant reduction or complete suppression of the redox peaks. worktribe.com The degree of suppression is a qualitative indicator of the monolayer's quality and its ability to block interfacial electron transfer.

In some cases, if the monolayer contains defects or pinholes, the CV will not show complete suppression but rather a sigmoidal-shaped wave, indicative of diffusion-limited current at an array of microelectrodes (the defect sites). worktribe.com Another application of CV is the characterization of the SAM itself through reductive desorption. By scanning to sufficiently negative potentials in an alkaline solution (e.g., 0.5 M NaOH), the Au-S bond can be reductively cleaved, causing the thiol to desorb from the surface. researchgate.netbas.bg This process generates a distinct peak in the voltammogram, and the charge associated with this peak can be used to calculate the surface coverage of the thiol. For a closely related compound, 1-hexanethiol, this desorption occurs at a specific potential that is indicative of the monolayer's stability. researchgate.netbas.bg

Electrochemical Impedance Spectroscopy (EIS)

EIS is an exceptionally sensitive technique for quantifying the blocking properties of a SAM. It measures the impedance of the electrochemical system over a range of AC frequencies. The data is often visualized in a Nyquist plot (imaginary impedance vs. real impedance) and fitted to an equivalent circuit model to extract quantitative parameters. researchgate.net A common model is the Randles circuit, which includes the solution resistance (Rₛ), the charge-transfer resistance (R꜀ₜ), the double-layer capacitance (represented by a constant phase element, CPE), and a Warburg element (Zₙ) for diffusion. researchgate.net

The key parameter for evaluating SAMs is the charge-transfer resistance (R꜀ₜ), which represents the resistance to electron transfer at the electrode-electrolyte interface.

A bare gold electrode exhibits a very small R꜀ₜ, resulting in a small semicircle in the Nyquist plot, as the electron transfer to the redox probe is fast. researchgate.net

Upon formation of a This compound SAM , the insulating layer dramatically hinders electron transfer. This is observed as a large increase in the R꜀ₜ, manifesting as a much larger semicircle in the Nyquist plot. researchgate.netbas.bg The magnitude of R꜀ₜ is directly related to the packing density and low defectiveness of the monolayer.

The following interactive table presents typical EIS results for a bare gold electrode versus one modified with a well-packed thiol SAM, based on data from analogous systems like 1-hexanethiol. researchgate.netresearchgate.net

Table 1: Comparative EIS Data for Bare and SAM-Modified Gold Electrodes

Data illustrates the change in charge-transfer resistance (R꜀ₜ) upon formation of a thiol monolayer in the presence of a 1 mM [Fe(CN)₆]³⁻/⁴⁻ redox probe.

Electrode StateCharge-Transfer Resistance (R꜀ₜ) (Ω)Nyquist Plot AppearanceInterpretation
Bare Gold Electrode~150 - 500Small semicircle or nearly straight lineFast electron transfer, diffusion-limited process. researchgate.net
Au-S-(CH₂)₆-O-Ph (Hypothetical)> 100,000Large, well-defined semicircleSignificant blocking of electron transfer by the insulating monolayer. researchgate.net

Electrochemical Control of SAM Assembly and Disassembly

Electrochemical methods can be used not only to characterize SAMs but also to actively control their formation (assembly) and removal (disassembly) from an electrode surface.

Assembly

While the most common method for forming thiol SAMs on gold is spontaneous assembly from a solution, electrochemical methods can accelerate and control the process. Applying a specific potential or cycling the potential within a defined range can promote the deposition of the thiol onto the gold surface. dtu.dk For instance, cycling the potential of a gold electrode in a solution containing this compound between 0 and 1.5 V can facilitate the formation of the Au-S bond and the subsequent organization of the monolayer. This electrochemical deposition can significantly reduce the time required for SAM formation compared to passive incubation. dtu.dk

Disassembly (Reductive Desorption)

The disassembly of a this compound SAM can be precisely triggered by applying a sufficiently negative potential to the gold electrode in an aqueous electrolyte. nih.gov This process, known as reductive desorption, cleaves the gold-thiolate bond:

Au-S-R + e⁻ → Au(0) + ⁻S-R

The potential at which this occurs is a measure of the SAM's stability. More stable and well-ordered monolayers typically require more negative potentials for desorption. researchgate.netbas.bg This process is highly controllable; by controlling the applied potential, the entire monolayer can be stripped from the electrode, or it can be selectively removed from specific regions. nih.gov This allows for the creation of patterned surfaces and the regeneration of the electrode surface for subsequent use or modification. The desorbed thiolate molecules are typically mobile and diffuse away from the electrode, preventing their immediate re-adsorption. nih.gov

The table below summarizes the electrochemical conditions used for the controlled assembly and disassembly of thiol monolayers on gold, based on established methods for similar compounds. researchgate.netdtu.dk

Table 2: Electrochemical Conditions for SAM Control

ProcessElectrochemical MethodTypical ConditionsOutcome
AssemblyCyclic Voltammetry10 potential cycles from 0 V to +1.5 V in 5 mM thiol solution. dtu.dkAccelerated formation of the thiol SAM on the gold electrode.
DisassemblyLinear Sweep or Cyclic VoltammetryScan potential to negative values (e.g., -0.8 V to -1.5 V vs. Ag/AgCl) in 0.5 M NaOH. researchgate.netbas.bgCleavage of Au-S bond and removal of the monolayer from the surface.

Theoretical and Computational Studies of 6 Phenoxy 1 Hexanethiol and Its Interfacial Behavior

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly methods rooted in density functional theory (DFT), are instrumental in elucidating the intrinsic properties of an individual 6-phenoxy-1-hexanethiol molecule in the gas phase. These calculations predict the most stable three-dimensional structure by optimizing the molecular geometry to find the lowest energy conformation. For a flexible molecule like this compound, this involves determining the preferred rotational angles (dihedrals) along the hexyl chain and the orientation of the terminal phenoxy group relative to the alkyl chain.

The calculations reveal the molecule's electronic structure, providing key parameters that govern its reactivity and intermolecular interactions. Quantum chemical methods have been proven to be a powerful tool for studying the relationship between molecular/electronic structures and their functional properties jmaterenvironsci.com.

Key electronic properties calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability jmaterenvironsci.com.

Partial Atomic Charges: These calculations determine the distribution of electron density across the molecule, identifying electron-rich and electron-deficient sites. The sulfur atom of the thiol group and the oxygen atom of the phenoxy group are expected to be key reactive centers.

The table below summarizes typical parameters that would be obtained from quantum chemical calculations for this compound, based on established methods jmaterenvironsci.comuobaghdad.edu.iq.

Calculated Parameter Significance Typical Method
Optimized Molecular GeometryPredicts bond lengths, bond angles, and dihedral angles of the most stable conformer.DFT (e.g., B3LYP/6-31G(d,p)) jmaterenvironsci.com
HOMO EnergyRelates to ionization potential and electron-donating capability.DFT
LUMO EnergyRelates to electron affinity and electron-accepting capability.DFT
HOMO-LUMO Energy GapIndicates chemical stability and electronic excitation energy.DFT
Molecular Dipole MomentDetermines overall molecular polarity and influences intermolecular forces.DFT
Partial Atomic ChargesIdentifies reactive sites for adsorption and intermolecular interactions.Population Analysis (e.g., Mulliken, NBO)

Molecular Dynamics Simulations of SAM Formation and Structural Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide a window into the dynamic process of self-assembled monolayer (SAM) formation on a substrate, typically a gold (Au(111)) surface usna.eduuni-mainz.de.

The simulation typically starts with a number of this compound molecules placed randomly in a simulation box containing a solvent (like ethanol) above a gold slab. The interactions between all atoms are governed by a force field. The simulation then proceeds by solving Newton's equations of motion, tracking the trajectory of each atom.

MD simulations can reveal several key aspects of SAM formation:

Adsorption Kinetics: Simulations can model the initial "lying-down" physisorption phase, followed by the chemisorption of the sulfur headgroup to the gold surface, leading to a "standing-up" orientation.

Domain Formation: The simulations show how individual adsorbed molecules begin to organize into ordered domains, driven by intermolecular forces.

Structural Dynamics: Once the monolayer is formed, MD simulations can be used to study its dynamic properties at different temperatures. This includes the collective tilt and precession of the molecular chains, gauche defects (kinks) within the alkyl chains, and the rotational motion of the terminal phenoxy groups. These dynamics are critical to the stability and environmental responsiveness of the SAM.

Research on similar systems, such as n-alkanethiols, has shown that MD simulations can elucidate contradictory experimental findings regarding the properties of SAMs usna.edu.

Density Functional Theory (DFT) for Adsorption Mechanism and Interfacial Bonding

While MD simulations show the large-scale dynamics of SAM formation, Density Functional Theory (DFT) provides a highly accurate quantum mechanical description of the adsorption of a single or a few this compound molecules onto the substrate udayton.edu. DFT calculations are essential for understanding the fundamental nature of the molecule-surface bond.

Key insights from DFT studies on the adsorption mechanism include:

Adsorption Energy: DFT can calculate the binding energy of the thiol on the gold surface, quantifying the strength of the chemisorption. The focus is often on the formation of a strong gold-thiolate (Au-S) bond.

Preferred Binding Sites: The Au(111) surface offers several possible binding sites (top, bridge, and hollow sites). DFT calculations can determine the most energetically favorable site for the sulfur atom. For many alkanethiols, the three-fold hollow site is preferred researchgate.net.

Charge Transfer: Upon adsorption, a transfer of electron density occurs between the molecule and the metal substrate. DFT quantifies this charge transfer, which is fundamental to understanding how the SAM modifies the electronic properties of the surface, such as its work function.

The combination of DFT and experimental approaches provides a powerful method for understanding the structural interplay at the thiol-gold interface udayton.edu.

Modeling of Intermolecular Interactions and Packing Arrangements in SAMs

The final structure of a SAM is a delicate balance between molecule-substrate interactions and intermolecular interactions. Computational modeling, using both DFT and MD simulations, is crucial for understanding the forces that dictate the packing arrangement of this compound molecules on the surface udayton.eduresearchgate.net.

Two primary types of intermolecular interactions govern the structure of a this compound SAM:

π-π Stacking Interactions: The terminal phenoxy groups can interact with each other through π-π stacking. Aromatic groups energetically favor specific arrangements, such as herringbone or T-shaped structures, to maximize these interactions acs.org. These interactions at the SAM-air interface are critical in defining the surface properties and final orientation of the molecules.

Computational models can predict the resulting lattice structure of the SAM, such as the common (√3 × √3)R30° structure observed for many alkanethiols on Au(111), or more complex structures that might arise due to the bulky phenoxy terminal group acs.org. Modeling helps to rationalize how these non-covalent interactions influence key structural parameters of the SAM.

The table below summarizes the key intermolecular interactions and their influence on the SAM structure.

Interaction Type Molecular Moiety Involved Effect on SAM Structure Modeling Technique
Van der Waals ForcesHexyl Chains (-C₆H₁₂-)Promotes chain ordering, increases packing density, enhances thermal stability.Molecular Dynamics (MD), DFT with vdW corrections udayton.edu
π-π StackingPhenoxy Groups (-OC₆H₅)Influences terminal group orientation (e.g., herringbone), affects surface energy and electronic properties.MD, DFT acs.org
Dipole-Dipole InteractionsPhenoxy Ether Linkage, Au-S BondAffects the collective tilt angle and the surface potential of the monolayer.MD, DFT

Applications of 6 Phenoxy 1 Hexanethiol and Its Derivatives in Functional Materials Research

Tailoring Surface Properties through 6-Phenoxy-1-hexanethiol SAMs

Self-assembled monolayers of alkanethiols on noble metal surfaces are a cornerstone of nanoscience and surface engineering, providing a versatile platform for controlling the physicochemical properties of a substrate at the molecular level. st-andrews.ac.uk The terminal functional group of the alkanethiol plays a decisive role in dictating the properties of the resulting surface. acs.orgossila.comacs.org While specific research on this compound is limited, the behavior of SAMs formed from structurally similar phenyl- and phenoxy-terminated alkanethiols provides significant insights into the potential applications of this compound in modifying surface characteristics.

The wettability of a surface, a critical parameter in applications ranging from biocompatible coatings to microfluidics, is governed by the chemical nature of the outmost layer of the material. By forming a SAM of this compound on a gold substrate, the surface is effectively coated with a layer of phenoxy groups, which alters its interaction with liquids.

Studies on phenyl-terminated alkanethiols (C₆H₅(CH₂)nSH) have shown that the terminal aromatic ring significantly influences the surface's hydrophobicity. uh.edu For instance, advancing contact angle measurements with water on SAMs of long-chain phenyl-terminated alkanethiols support the presence of the interfacial phenyl moieties. uh.edu It is expected that a SAM of this compound would exhibit a hydrophobic character due to the exposure of the aromatic phenoxy groups. The presence of the ether linkage in the phenoxy group might also influence the surface energy and wettability compared to a simple phenyl-terminated thiol.

Furthermore, the packing and orientation of the molecules within the SAM can affect wettability. Research on 11-phenoxyundecanethiol on Au(111) has shown that unannealed SAMs can be disordered at the surface, which can impact the uniformity of the surface properties. uchicago.edu However, upon annealing, these SAMs can form well-ordered striped domains. uchicago.edu This suggests that the wettability and adhesion characteristics of a this compound SAM could be tuned through thermal processing. The ability to control the degree of order would allow for the fine-tuning of surface adhesion, a crucial factor in the development of coatings that can either promote or resist the adhesion of other materials, including biological molecules. scribd.com

A comparative study of the frictional properties of phenyl-terminated SAMs with other carbon-based surfaces revealed a higher frictional response than graphite (B72142) and normal alkanethiol SAMs, but a lower response than C60-terminated SAMs. uh.edu This indicates that the terminal aromatic group has a distinct impact on the tribological properties of the surface, a finding that is likely to extend to phenoxy-terminated SAMs.

The interfacial energy and surface tension of a solid are direct consequences of the chemical functionalities present at its surface. The formation of a this compound SAM replaces the high-energy surface of a bare metal like gold with a lower-energy organic surface. The terminal phenoxy groups, with their specific polarizability and potential for intermolecular π-π interactions, will define the new surface energy.

The ability to create mixed SAMs by co-adsorbing this compound with other thiols (e.g., alkanethiols with different terminal groups like -CH₃ or -OH) offers a powerful strategy for continuously tuning the interfacial energy. tdl.orgnih.gov By varying the molar ratio of the two components in the deposition solution, it is possible to create surfaces with intermediate wettabilities and, consequently, tailored interfacial energies. This approach has been successfully demonstrated with mixtures of methyl- and hydroxyl-terminated thiols to create a range of surface wettabilities. nih.gov

The following table illustrates the expected effect of incorporating this compound into a mixed SAM with a hydrophilic thiol like 6-mercapto-1-hexanol (B159029) on the resulting surface properties.

Component 1 Component 2 Expected Surface Property Potential Application
This compound6-Mercapto-1-hexanolTunable wettability from hydrophobic to hydrophilicPatterning of surfaces for selective protein adsorption or cell growth
This compound1-HexanethiolModulation of surface energy and adhesionCoatings with controlled frictional properties

This level of control over interfacial energy is crucial for a variety of applications, including the fabrication of patterned surfaces for biological assays, the control of droplet formation in microfluidic devices, and the optimization of interfaces in composite materials.

Integration into Liquid Crystalline Systems

The incorporation of mesogenic units into polymer architectures is a well-established strategy for creating materials with the unique optical and electrical properties of liquid crystals combined with the processability of polymers. mdpi.comnih.gov this compound and its derivatives have been explored as key components in the synthesis of side-chain liquid crystal polymers (SCLCPs).

In the architecture of SCLCPs, mesogenic (liquid crystal-forming) units are attached as side chains to a flexible polymer backbone. st-andrews.ac.ukmdpi.comnih.gov The phenoxy group of this compound, often as part of a larger, more rigid structure, can act as a mesogen. The hexanethiol portion of the molecule provides a convenient linker and a reactive group for grafting onto a polymer backbone.

A notable example is the synthesis of the heterocyclic mesogenic compound 6-[4-(5-chloro-2-benzoxazolyl)phenoxy]-1-hexanethiol (CBPHT). researchgate.netnih.gov In this derivative, the phenoxy group is part of a larger, more anisometric benzoxazole-based mesogen. This mesogenic thiol was then grafted onto a commercial polyepichlorohydrin (PECH) backbone. researchgate.netnih.gov The resulting polymer is a side-chain liquid crystal polymer where the CBPHT units are the mesogenic side chains responsible for the liquid crystalline behavior. This demonstrates the successful use of a this compound derivative as a building block for creating SCLCPs.

The general structure of such a side-chain liquid crystal polymer can be visualized as follows:

Polymer Component Function
Flexible Polymer Backbone (e.g., Polyepichlorohydrin)Provides mechanical stability and processability
Flexible Spacer (e.g., Hexyl chain)Decouples the motion of the mesogens from the backbone, allowing them to self-organize
Mesogenic Unit (e.g., Benzoxazolyl-phenoxy)Responsible for the formation of liquid crystalline phases

The specific structure of the mesogenic side chain has a profound impact on the type of liquid crystalline phase (mesophase) that is formed and the temperatures at which these phases are stable. nih.govtandfonline.comacs.org The polymer in which 6-[4-(5-chloro-2-benzoxazolyl)phenoxy]-1-hexanethiol (CBPHT) was incorporated as a side chain was found to exhibit an enantiotropic smectic C mesophase. researchgate.netnih.gov An enantiotropic phase is one that is stable on both heating and cooling, which is a desirable characteristic for many applications.

The smectic C (SmC) phase is a tilted smectic phase where the long axes of the mesogens are tilted with respect to the layer normal. This specific mesophase is known for its ferroelectric properties when chiral molecules are used, leading to applications in fast-switching displays and other electro-optic devices.

The thermal transition temperatures, such as the glass transition temperature (Tg) and the clearing point (the temperature at which the material becomes an isotropic liquid), are also critically influenced by the structure of the side chains. Research on other SCLCPs has shown that the length of the flexible spacer (the hexyl chain in this case) and the nature of the terminal group on the mesogen can be systematically varied to tune these transition temperatures. mdpi.comnih.gov For example, increasing the length of the alkoxy side groups in some thermotropic liquid crystalline polyesters has been shown to decrease the melting and isotropization temperatures. nih.gov This suggests that by modifying the structure of the phenoxy group or the length of the alkyl chain in this compound derivatives, a range of SCLCPs with different operating temperature windows could be designed.

The following table summarizes the liquid crystalline properties of the polymer incorporating the CBPHT side chain, based on the available research findings.

Polymer System Mesogenic Side Chain Observed Mesophase Significance
Polyepichlorohydrin-graft-CBPHT6-[4-(5-chloro-2-benzoxazolyl)phenoxy]-1-hexanethiol (CBPHT)Enantiotropic Smectic CPotential for ferroelectric applications

Contributions to Organic Electronic and Optoelectronic Devices

Self-assembled monolayers of aromatic thiols are of significant interest in the field of organic electronics and optoelectronics due to their potential to precisely control the electronic properties of interfaces, which are critical for device performance. koreascience.kraip.orgbeilstein-journals.orgresearchgate.net While direct applications of this compound in this area are not widely reported, the known properties of similar aromatic thiol SAMs allow for an informed discussion of its potential contributions.

A key application of SAMs in organic electronic devices is the modification of electrode work functions. aip.org The work function of an electrode is the energy required to remove an electron from its surface, and it plays a crucial role in determining the efficiency of charge injection or extraction at the electrode-organic semiconductor interface. By forming a SAM on a metal electrode, a dipole layer is created at the interface, which can either increase or decrease the work function of the metal.

For example, SAMs of various thiophenols on silver (Ag) electrodes have been shown to tune the work function of Ag over a wide range, from 4.14 eV to 5.35 eV. aip.org This tuning of the work function allowed for the optimization of the hole injection barrier in organic thin-film transistors (OTFTs) based on TIPS-pentacene, leading to a significant improvement in device performance, with charge carrier mobilities reaching up to 0.17 cm²/Vs. aip.org

Given that this compound possesses an aromatic phenoxy group, it is expected that a SAM of this molecule would also modify the work function of metal electrodes. The magnitude and direction of this change would depend on the dipole moment of the phenoxy group and its orientation on the surface. The ability to tailor the work function of electrodes is highly valuable for a range of organic electronic devices, including:

Organic Light-Emitting Diodes (OLEDs): Efficient injection of both holes and electrons from the anode and cathode, respectively, is essential for high-performance OLEDs. By choosing appropriate SAMs to modify the electrodes, the injection barriers can be minimized, leading to lower operating voltages and higher efficiencies. nih.govrsc.org

Organic Field-Effect Transistors (OFETs): The contact resistance between the source/drain electrodes and the organic semiconductor is a major factor limiting the performance of OFETs. researchgate.netmit.edu By using SAMs to reduce the charge injection barrier, the contact resistance can be lowered, resulting in higher mobility and on/off ratios. aip.org

Organic Photovoltaics (OPVs): In OPVs, efficient extraction of charge carriers at the electrodes is necessary to achieve high power conversion efficiencies. SAMs can be used to create selective contacts that facilitate the extraction of one type of charge carrier while blocking the other.

The following table summarizes the potential roles of this compound SAMs in organic electronic devices based on the known functions of similar aromatic thiol SAMs.

Device Type Potential Role of this compound SAM Expected Outcome
Organic Light-Emitting Diodes (OLEDs)Modification of anode or cathode work functionImproved charge injection balance, lower turn-on voltage, higher efficiency
Organic Field-Effect Transistors (OFETs)Reduction of contact resistance at source/drain electrodesIncreased charge carrier mobility, higher on/off current ratio
Organic Photovoltaics (OPVs)Formation of selective interlayer at electrode interfaceEnhanced charge extraction, improved power conversion efficiency

Surface Modification for Charge Transport Modulation

The use of aromatic thiols is particularly advantageous over simple alkanethiols for modulating charge transport. researchgate.net The delocalized π-orbitals within the aromatic headgroup can facilitate more effective charge transfer across the SAM interface. researchgate.net In the case of this compound, the terminal phenoxy group provides these crucial π-orbitals. When a SAM of this compound is formed on a gold electrode, the phenoxy groups create a well-defined organic surface layer. This layer can alter the work function of the metal and influence the energy level alignment with an overlying organic semiconductor layer.

Research on analogous aromatic thiol systems has demonstrated significant reductions in the hole injection barrier. For example, SAMs of functionalized oligophenylene thiols have been shown to reduce the hole injection barrier from 0.9 eV for a bare gold surface to as low as 0.15 eV in a copper(II) phthalocyanine (B1677752) (CuPc) based system. researchgate.net This substantial reduction is attributed to the electronic coupling at the electrode facilitated by the aromatic nature of the SAM. researchgate.net By forming a tailored interface, this compound can similarly be used to optimize charge injection, thereby enhancing the performance of molecular electronic devices. researchgate.net

Incorporation into Phthalocyanine and Perylenediimide Systems

Phthalocyanines (Pcs) and perylenediimides (PDIs) are robust and versatile classes of organic dyes extensively studied for their applications in photovoltaics, molecular electronics, and photodynamic therapy. Their electronic and photophysical properties can be finely tuned through chemical modification. The incorporation of phenoxy groups and thiol linkers is a key strategy in this tuning process.

This compound can serve as a linker to anchor Pc or PDI units to a surface, with the phenoxy group potentially influencing the electronic environment and molecular packing. More commonly, research has focused on systems where phenoxy substituents are directly attached to the macrocycle of the Pc or the bay area of the PDI core to directly modulate their frontier molecular orbitals.

In one rational design, a zinc phthalocyanine (ZnPc) was substituted with phenoxy groups, while a perylenediimide (PDI) was modified with sulfonyl groups. researchgate.net This strategic combination in a ZnPc-PDI dyad resulted in a charge-separated state with an exceptionally long lifetime of 72 μs, a desirable characteristic for photovoltaic applications. researchgate.net Similarly, the direct functionalization of the PDI core with a phenoxy moiety at one of the bay positions has been reported as a method to create materials with high fluorescence quantum yields in the solid state, a property often diminished by aggregation-caused quenching. researchgate.net

The table below summarizes findings from research on related systems, illustrating how the components of this compound (the phenoxy group and a thiol linker) contribute to the properties of advanced materials.

Compound/SystemKey FeatureObserved Effect/Application
Oligophenylene Thiol / CuPc Aromatic thiol SAM at the interface. researchgate.netReduces hole injection barrier by up to 0.75 eV, facilitating charge transport. researchgate.net
ZnPc-PDI Dyad ZnPc substituted with phenoxy groups; PDI with sulfonyl groups. researchgate.netCreates a charge-separated state with a long lifetime (72 μs), beneficial for solar energy conversion. researchgate.net
1-Phenol-PDI Phenoxy group directly attached to the PDI bay area. researchgate.netLeads to high fluorescence quantum yield in the solid state by mitigating aggregation effects. researchgate.net
MPc(SHex)6-X Asymmetric phthalocyanines with multiple hexylthio substituents. nih.govHigh solubility in organic solvents and tunable electronic properties for various applications. nih.gov

Advanced Sensor Platforms and Biosensing Interfaces

The development of highly sensitive and specific biosensors is crucial for clinical diagnostics, environmental monitoring, and food safety. The performance of surface-based biosensors, such as those using surface plasmon resonance (SPR) or electrochemical methods, is critically dependent on the chemical nature of the sensor surface.

Creation of Chemically Tailored Surfaces for Analyte Recognition

Self-assembled monolayers provide a powerful platform for creating chemically tailored surfaces designed for the specific recognition of target analytes. researchgate.net By forming a SAM of this compound on a gold sensor chip, a surface is created that is densely packed with phenoxy groups. The aromatic nature of the phenoxy group can be exploited for specific binding interactions with analytes that contain complementary aromatic systems through π-π stacking.

Control of Non-Specific Adsorption for Biological Applications

A major challenge in the development of biosensors that operate in complex biological fluids like blood serum or plasma is non-specific adsorption (NSA). mdpi.commdpi.com NSA, the unwanted binding of non-target biomolecules (especially proteins) to the sensor surface, can generate high background noise, obscure the specific signal from the target analyte, and ultimately lead to false results. mdpi.comresearchgate.net

Surfaces are often functionalized with hydrophilic molecules, such as those terminating in hydroxyl (-OH) or polyethylene (B3416737) glycol (PEG) units, to create a hydration layer that repels proteins and reduces NSA. researchgate.netnih.gov For instance, SAMs of 6-hydroxy-1-hexanethiol (B1144405) have been effectively used as a diluent on gold surfaces to control the density of capture probes and block non-specific binding of DNA and proteins. dojindo.com

While the hydrophobic phenoxy group of this compound might intuitively be expected to increase NSA, it can be strategically employed within a mixed monolayer system to control the sensor interface. researchgate.net In such a system, this compound can act as a spacing molecule, interspersed with a specific bioreceptor (e.g., an antibody or aptamer) that is also anchored to the surface via a thiol. This arrangement serves two purposes:

It controls the lateral spacing of the bioreceptor molecules, preventing steric hindrance and ensuring they are accessible for binding to the target analyte.

It passivates the remaining surface area, and while hydrophobic, it creates a well-defined chemical environment.

The key to successful biosensor design is achieving the maximum specific signal while minimizing the non-specific background. mdpi.com The use of mixed SAMs, potentially incorporating molecules like this compound, allows for the precise architectural control needed to achieve this balance. researchgate.net

Surface Modification StrategyObjectiveKey Findings
Mixed SAMs of HS-ss-DNA and 6-Hydroxy-1-hexanethiol Prevent non-specific adsorption of DNA. dojindo.comThe hydroxy-terminated diluent effectively controlled the surface density of DNA probes and minimized unwanted binding. dojindo.com
Mixed SAMs of PEO-thiols Reduce non-specific adsorption of proteins. researchgate.netThe hydrophilic PEO units help to create a surface that resists protein fouling, enhancing sensitivity. researchgate.net
Thiosulfonate-based linkers with OEG diluents Create robust, anti-fouling surfaces for protein detection. nih.govMixed monolayers with a short oligoethylene glycol (OEG) diluent were highly effective in reducing non-specific adsorption from goat serum. nih.gov

Future Directions and Emerging Research Avenues for 6 Phenoxy 1 Hexanethiol

Exploration of Novel Substrates for SAM Formation

The vast majority of research on alkanethiol-based SAMs has centered on gold due to its relative inertness and the strong, well-characterized gold-sulfur bond. However, the exploration of alternative substrates is a burgeoning field, driven by the need for materials with different electronic, optical, and cost properties. The future for 6-phenoxy-1-hexanethiol involves moving beyond gold to form highly ordered monolayers on a variety of other materials.

Metals such as silver, copper, palladium, and platinum are known to support the formation of alkanethiol SAMs. researchgate.netuh.edu These substrates offer different catalytic and plasmonic properties compared to gold, opening new avenues for applications. For instance, SAMs on silver are of interest for surface-enhanced Raman spectroscopy (SERS), while copper is a key material in electronics. Research has demonstrated that n-alkanethiols can form stable monolayers on palladium and even on more reactive surfaces like nickel and iron, often used for their magnetic or catalytic properties. rsc.orgresearchgate.netresearchgate.net The phenoxy-terminated surface of a this compound SAM could modify the interfacial properties of these metals, controlling wettability, adhesion, and corrosion resistance.

Beyond pure metals, there is significant potential in forming this compound SAMs on non-metallic and oxide surfaces. Non-metallic substrates like Gallium Arsenide (GaAs) and Indium Tin Oxide (ITO) are crucial in the semiconductor and display industries, respectively. uh.edu Modifying these surfaces with a well-defined organic monolayer could enable better control over interfacial energy levels and charge transport. For metal oxide surfaces, such as alumina (Al₂O₃), titania (TiO₂), or silicon dioxide (SiO₂), direct formation of thiol-based SAMs is not typical. However, techniques involving the deposition of a thin adhesion layer of a suitable metal (e.g., gold or titanium) or surface activation could facilitate the assembly of this compound monolayers, creating tailored organic-inorganic hybrid interfaces. northwestern.edu

Table 1: Potential Novel Substrates for this compound SAMs and Their Potential Applications

Substrate Material Class Potential Research Direction/Application
Silver (Ag), Copper (Cu) Noble/Coinage Metals Plasmonics, electronics, antimicrobial surfaces
Palladium (Pd), Platinum (Pt) Platinum Group Metals Catalysis, hydrogen sensing
Nickel (Ni), Iron (Fe) Transition Metals Magnetic devices, corrosion inhibition
Gallium Arsenide (GaAs) Semiconductor Passivation layers, bio-interfaces
Indium Tin Oxide (ITO) Transparent Conductor Organic electronics, display technology
Alumina (Al₂O₃), Titania (TiO₂) Metal Oxides Hybrid electronics, photocatalysis, biocompatible coatings

Development of Responsive and Dynamic this compound Monolayers

Static SAMs have been foundational, but the next frontier is the creation of "smart" surfaces that can change their properties in response to external stimuli. Developing responsive and dynamic monolayers based on the this compound framework could lead to sophisticated switches, sensors, and actuators at the molecular level.

One promising avenue is the development of redox-responsive monolayers. While the this compound molecule itself is not redox-active, it can be co-assembled with or chemically modified to include redox-active moieties like ferrocene or viologen. By applying an electrochemical potential, the oxidation state of these groups can be changed, leading to alterations in surface properties such as wettability, thickness, or binding affinity for other molecules. mdpi.com Such systems could function as reusable sensors or platforms for the controlled release of captured species. nih.govnih.gov

Photo-responsive monolayers represent another exciting direction. By incorporating photo-isomerizable molecules, such as azobenzene (B91143), into the SAM structure, it is possible to control molecular conformation with light. researchgate.net For example, an analogue of this compound could be synthesized where the phenoxy group is replaced by an azobenzene unit. Irradiation with UV or visible light would cause the azobenzene to switch between its trans and cis isomers, resulting in a significant change in the monolayer's structure and surface energy. This photo-switching capability could be harnessed for applications in remote-controlled wetting, data storage, and photolithography.

Other stimuli, such as pH or temperature, could also be used to trigger changes in SAMs. By incorporating pH-sensitive groups (e.g., carboxylic acids or amines) or polymers that exhibit a lower critical solution temperature (LCST), the surface properties could be made tunable, enabling applications in microfluidics and controlled cell adhesion.

Applications in Advanced Catalysis and Nanofabrication

The precise surface modification afforded by this compound SAMs can be leveraged in the fields of catalysis and nanofabrication.

In catalysis, gold nanoparticles (AuNPs) have shown remarkable activity for various reactions, but their performance is highly dependent on their size, shape, and surface chemistry. researchgate.netnih.gov this compound can be used as a capping ligand during the synthesis of AuNPs to control their growth and prevent aggregation. The phenoxy-terminated surface of these functionalized nanoparticles can create a specific chemical environment around the catalytic sites, potentially influencing reactant accessibility and product selectivity. rsc.org The aromatic phenoxy groups could, for instance, favor the adsorption of specific organic molecules through π-π stacking interactions, thereby enhancing the efficiency of certain organic transformations.

In the realm of nanofabrication, SAMs are increasingly used as ultrathin resists in lithographic processes. A technique known as chemical lift-off lithography (CLL) offers a powerful method for patterning alkanethiol SAMs with nanoscale resolution. beilstein-journals.orgnih.gov In this process, a patterned, activated polymer stamp is brought into contact with a SAM, selectively removing the thiol molecules—along with a monolayer of substrate atoms—in the contact areas. semi.ac.cn This subtractive technique could be applied to this compound monolayers to create high-resolution chemical patterns on a surface. These patterns can then guide the subsequent deposition of other materials or serve as templates for the selective binding of biomolecules, forming the basis for complex nano-architectures and biosensor arrays. researchgate.net

Synergistic Approaches Combining Experimental and Computational Research

A deep understanding of the structure and behavior of this compound monolayers at the molecular level is crucial for optimizing their performance. A synergistic approach that combines advanced experimental characterization with sophisticated computational modeling is essential for achieving this.

Experimentally, techniques such as X-ray photoelectron spectroscopy (XPS), ellipsometry, and scanning tunneling microscopy (STM) provide valuable information about the chemical composition, thickness, and packing structure of SAMs. However, these methods often provide ensemble-averaged or static pictures.

Computational methods, particularly Density Functional Theory (DFT) , can provide unparalleled insight into the energetics of adsorption and the electronic structure of the molecule-substrate interface. aps.orgscholaris.ca DFT calculations can be used to determine the most stable binding sites for the thiol group on different substrates, predict the tilt angle of the alkyl chain, and understand how intermolecular interactions (e.g., van der Waals forces and π-π stacking between phenoxy groups) influence the final monolayer structure. researchgate.netrsc.org Combining DFT with ab initio molecular dynamics (AIMD) simulations can further reveal the dynamic behavior of the monolayer and its response to environmental changes. This combined experimental-computational approach has been successfully used to elucidate the complex structures of other functionalized alkanethiol SAMs and would be invaluable for guiding the rational design of this compound-based systems for specific applications. rsc.org

Table 2: Combined Experimental and Computational Techniques for SAM Analysis

Technique Type Information Provided
X-ray Photoelectron Spectroscopy (XPS) Experimental Elemental composition, chemical state of sulfur and carbon
Ellipsometry Experimental Monolayer thickness
Scanning Tunneling Microscopy (STM) Experimental Atomic/molecular-scale surface topography, packing order
Density Functional Theory (DFT) Computational Adsorption energies, electronic structure, bond lengths, tilt angles
Molecular Dynamics (MD) Computational Dynamic behavior, conformational changes, monolayer stability

Exploration of this compound Analogues in Environmental Sensing and Remediation Methodologies

The functionalizability of the this compound structure makes it and its analogues promising candidates for environmental applications, particularly in sensing and remediation.

For environmental remediation, the thiol group's high affinity for heavy metal ions is a key property. Research has shown that thiol-functionalized materials can be highly effective adsorbents for removing toxic heavy metals like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) from water. nih.gov By creating high-surface-area materials (e.g., porous silica (B1680970) or nanoparticles) coated with a SAM of a this compound analogue, it would be possible to develop highly efficient and selective sorbents for water purification. The phenoxy group could be further modified with specific chelating agents to target other pollutants.

In the area of environmental sensing, SAMs are a cornerstone of many electrochemical and optical sensor platforms. biointerfaceresearch.com A monolayer of a this compound analogue could be used to functionalize an electrode or a sensor chip. By tailoring the terminal group that replaces the phenoxy moiety, it is possible to create a surface that selectively binds to specific environmental pollutants, such as pesticides, industrial chemicals, or heavy metal ions. This binding event could then be detected as a change in an electrical signal (e.g., impedance or current) or an optical signal (e.g., surface plasmon resonance), allowing for the sensitive and real-time detection of contaminants. The robust and well-ordered nature of the SAM would ensure the reliability and reusability of the sensor.

Q & A

Q. What are the recommended synthetic routes for 6-phenoxy-1-hexanethiol, and what are the critical reaction conditions?

Answer: Synthesis typically involves a multi-step approach:

  • Step 1: Introduce the phenoxy group via nucleophilic substitution. For example, reacting 6-bromo-1-hexanol with phenol under alkaline conditions (e.g., K₂CO₃ in DMF) to form 6-phenoxy-1-hexanol.
  • Step 2: Convert the hydroxyl group to a thiol. Thiolation can be achieved using Lawesson’s reagent or via Mitsunobu reaction with thiourea followed by hydrolysis.
  • Critical Conditions:
    • Protect the thiol group during synthesis to prevent oxidation (e.g., using trityl or acetyl protecting groups) .
    • Monitor reaction progress with GC-MS or LC-MS to detect intermediates and byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 1.3–1.7 ppm (hexane chain protons), δ 3.8–4.0 ppm (phenoxy-OCH₂), and δ 1.5–1.7 ppm (thiol-SH, though often broad or absent due to exchange).
    • ¹³C NMR: Signals for aromatic carbons (~115–160 ppm) and aliphatic carbons (~20–40 ppm) .
  • Mass Spectrometry (MS):
    • ESI-MS or EI-MS confirms molecular ion [M+H]⁺ at m/z 224.3 (calculated for C₁₂H₁₈OS) .
  • FT-IR:
    • Strong absorption bands for S-H (~2550 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

Answer:

  • Density Functional Theory (DFT):
    • Calculate bond dissociation energies (BDEs) for the S-H bond to assess oxidative stability.
    • Simulate interaction energies with metal surfaces (e.g., Au or Ag) for self-assembled monolayer (SAM) applications .
  • Molecular Dynamics (MD):
    • Model solvent effects (e.g., in ethanol or hexane) to predict solubility and aggregation behavior .
  • Contradiction Management:
    • Cross-validate computational results with experimental data (e.g., cyclic voltammetry for SAM stability) .

Q. What strategies address discrepancies in spectroscopic data when analyzing this compound derivatives?

Answer:

  • Case Example: Discrepancies in ¹H NMR integration ratios may arise from:
    • Dynamic Thiol-Disulfide Exchange: Use degassed solvents and reducing agents (e.g., TCEP) to suppress oxidation .
    • Solvent Polarity Effects: Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
  • Statistical Validation:
    • Apply Student’s t-test or ANOVA to assess significance of peak variations across replicates .

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound in surface chemistry applications?

Answer:

  • Experimental Design:
    • Variable 1: Vary alkyl chain length (e.g., compare with 4-phenoxy-1-butanethiol) to study packing density on Au surfaces.
    • Variable 2: Substitute phenoxy with electron-withdrawing groups (e.g., nitro) to assess electronic effects on SAM conductivity .
  • Data Analysis:
    • Use AFM or contact angle measurements to correlate molecular structure with surface hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.